N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide
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Overview
Description
N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for study and application in medicinal chemistry, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide typically involves the condensation reaction of 2,4-difluoroaniline with 2,2-difluoro-2-phenoxyacetyl chloride. The reaction is carried out in an inert solvent such as dichloromethane at room temperature, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, often leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- 2,4-difluorophenyl isocyanate
- N-(2,3-difluorophenyl)-2-fluorobenzamide
Uniqueness
N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide stands out due to the presence of multiple fluorine atoms, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced stability and unique interactions with molecular targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO2/c15-9-6-7-12(11(16)8-9)19-13(20)14(17,18)21-10-4-2-1-3-5-10/h1-8H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUBZJAJFBCVFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=O)NC2=C(C=C(C=C2)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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